6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
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Overview
Description
6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiopyrano[2,3-d][1,3]thiazole core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and 4-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and oxidation, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-chlorophenyl)carbonyl]-7-(4-hydroxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
- 6-[(4-chlorophenyl)carbonyl]-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
Uniqueness
The uniqueness of 6-[(4-chlorophenyl)carbonyl]-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid lies in its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16ClNO5S2 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
6-(4-chlorobenzoyl)-7-(4-methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C21H16ClNO5S2/c1-28-13-8-4-10(5-9-13)14-15(16(24)11-2-6-12(22)7-3-11)18(20(25)26)29-19-17(14)30-21(27)23-19/h2-9,14-15,18H,1H3,(H,23,27)(H,25,26) |
InChI Key |
AHZGRDDWOUVJIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(SC3=C2SC(=O)N3)C(=O)O)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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